5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N5O and its molecular weight is 393.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities exhibited by triazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Biological Activity
5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Indole moiety : Known for various biological activities including anticancer effects.
- Triazolo-pyridine ring : Associated with inhibition of specific enzymes and pathways involved in cancer progression.
Molecular Formula
Molecular Weight
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of IDO1 : Recent studies have shown that compounds similar to this one can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that is often exploited by tumors to evade immune detection. Inhibition of IDO1 can enhance the immune response against tumors .
- Selectivity and Potency : Research indicates that derivatives of the triazolo-pyridine scaffold exhibit improved potency against IDO1 with IC50 values reaching the nanomolar range, suggesting that modifications to this compound could lead to enhanced therapeutic efficacy .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Colon Carcinoma (HCT-116) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 6.2 μM.
- Breast Cancer (T47D) : Similar activity was noted with IC50 values around 27.3 μM for certain analogs .
Pharmacokinetics and Metabolism
The metabolic stability of this compound has been assessed through liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS). The findings suggest:
- High metabolic stability with over 99% residual substrate after incubation with liver microsomes, indicating a low propensity for rapid metabolism .
- Predominant metabolic pathways include aliphatic and aromatic hydroxylation, which are crucial for determining the pharmacokinetic profile of new drug candidates.
Case Study 1: IDO1 Inhibition
A study focused on the analogs derived from the triazolo-pyridine scaffold demonstrated that compounds similar to this compound showed promising results in enhancing immune responses in preclinical models. The study highlighted a specific derivative that achieved an IC50 value of 0.9 μM against IDO1 .
Case Study 2: Anticancer Activity
In another investigation involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated a dose-dependent increase in apoptotic markers in treated cells compared to controls, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
5-chloro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O/c18-10-3-4-12-9(6-10)7-13(23-12)16(27)22-8-14-24-25-15-11(17(19,20)21)2-1-5-26(14)15/h1-7,23H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPQOHTDXNDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.